![molecular formula C19H18N2O6S B2750453 ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899758-06-6](/img/structure/B2750453.png)

ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

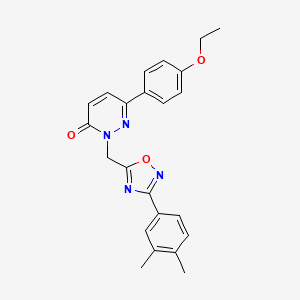

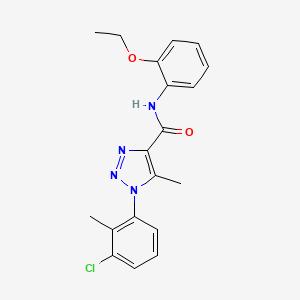

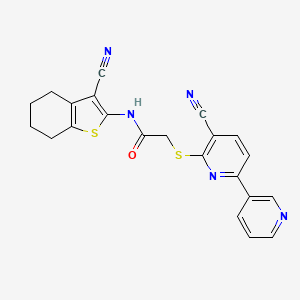

The compound “ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate” is a complex organic molecule. It contains a benzo[d]isothiazole ring, which is a type of heterocyclic compound . The benzo[d]isothiazole ring is unsaturated and features an S-N bond . This compound also contains an ethyl benzoate moiety .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[d]isothiazole ring and an ethyl benzoate moiety. The benzo[d]isothiazole ring is unsaturated and contains an S-N bond . The ethyl benzoate moiety consists of a benzene ring attached to an ester functional group .Scientific Research Applications

Synthesis and Antibacterial Activity

A study on the synthesis of novel benzoates related to the queried compound revealed that these compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis involved condensation reactions, and the compounds showed excellent inhibition activity against strains such as Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Zhu Linhua, 2013).

Optical Storage and Material Science Applications

In the field of material sciences, derivatives of the compound have been synthesized for applications in reversible optical storage. One study demonstrated the cooperative motion of polar side groups in amorphous polymers, indicating potential for high-efficiency optical storage solutions. The copolymers exhibited significant birefringence changes under light, a property valuable for optical data storage technologies (X. Meng et al., 1996).

Antiplatelet and Antimicrobial Activities

Research into the antiplatelet and antimicrobial activities of related compounds has identified several derivatives with significant biological effects. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were explored for their selective anti-PAR4 activity, crucial for developing novel antiplatelet drug candidates. These compounds demonstrated potential in inhibiting PAR4-mediated platelet aggregation and ATP release, suggesting a pathway for novel therapeutic agents (Hua-Sin Chen et al., 2008).

Juvenile Hormone Antagonism in Pest Management

Another application area is in pest management, where related benzoate derivatives have been studied for their juvenile hormone (JH) antagonistic activity. These compounds induce precocious metamorphosis in insects like the silkworm, Bombyx mori, suggesting their use as novel pest control agents. Such studies highlight the role of these compounds in disrupting the hormonal balance in pests, potentially providing a method for controlling pest populations without the use of traditional pesticides (E. Kuwano et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activity against resistant pathogens , suggesting that the compound might target bacterial cells.

Mode of Action

It is known that similar compounds interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes .

Biochemical Pathways

Given its potential antibacterial activity, it might interfere with the synthesis of bacterial cell walls or proteins .

Result of Action

Similar compounds have been found to exhibit antibacterial activity, suggesting that the compound might lead to the death of bacterial cells .

Properties

IUPAC Name |

ethyl 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-3-27-19(24)13-8-10-14(11-9-13)20-17(22)12(2)21-18(23)15-6-4-5-7-16(15)28(21,25)26/h4-12H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBHYFTHZAXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)

![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)

![2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2750379.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)

![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)